2,6-Dichloro-4-propylphenol

Description

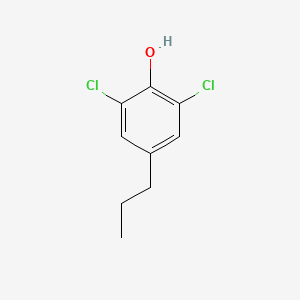

2,6-Dichloro-4-propylphenol (C₉H₁₀Cl₂O) is a chlorinated phenolic compound characterized by chlorine atoms at the 2- and 6-positions and a propyl group at the 4-position of the benzene ring. Initially reported as a synthetic intermediate in 1977, it was later isolated as a natural product for the first time from the endophytic fungus Chaetomium sp. HQ-1 found in Astragalus chinensis . This discovery marked its identification as a bioactive metabolite with antimicrobial properties.

The compound exhibits moderate antibacterial activity against pathogens such as Listeria monocytogenes, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 16–128 μg/mL .

Properties

CAS No. |

61305-76-8 |

|---|---|

Molecular Formula |

C9H10Cl2O |

Molecular Weight |

205.08 g/mol |

IUPAC Name |

2,6-dichloro-4-propylphenol |

InChI |

InChI=1S/C9H10Cl2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 |

InChI Key |

HNDVYGDZLSXOAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-propylphenol can be synthesized through several methods. One common approach involves the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid . Another method includes the decomposition of the diazotate of 2,6-dichloro-4-aminophenol . Additionally, it can be prepared by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid in quinoline or dimethylaniline .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced reaction conditions and catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-propylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less chlorinated phenols.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Strong nucleophiles like sodium methoxide and sodium ethoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2,6-Dichloro-4-propylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-propylphenol involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

The antimicrobial efficacy and structural attributes of 2,6-dichloro-4-propylphenol are contextualized below against structurally analogous chlorophenols and functionally similar antimicrobial agents from fungal sources.

Structural Analogues

2.1.1 4,5-Dimethylresorcinol (C₈H₁₀O₂)

- Structure : Two hydroxyl groups at 1,3-positions and methyl groups at 4,5-positions.

- Source: Co-isolated with this compound from Chaetomium sp. HQ-1 .

- Comparison: Lacks chlorine substituents, resulting in divergent biological targets and lower antimicrobial potency compared to this compound .

2.1.2 4,4’-Isopropylidenebis(2,6-dichlorophenol) (C₁₅H₁₂Cl₄O₂)

- Structure: Bis-phenol derivative with chlorine at 2,6-positions and an isopropylidene bridge.

- Source : Synthetic compound, structurally related but with higher chlorine content.

2.1.3 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (C₁₁H₁₆O₄)

- Structure : Methoxy groups at 2,6-positions and a hydroxypropyl chain at the 4-position.

- Source : Derived synthetically or from plant metabolites.

- Activity: Limited antimicrobial data; structural differences (methoxy vs. chlorine) suggest altered solubility and bioactivity .

Functional Analogues (Antimicrobial Fungal Metabolites)

The table below compares this compound with other fungal-derived antimicrobial agents:

Key Findings :

Potency: Differanisole A, isolated from the same fungus, shows superior activity against MRSA (MIC <16 μg/mL) compared to this compound .

Spectrum: Aspergillus niger metabolites exhibit broader-spectrum activity but require higher concentrations (MIC up to >1,000 μg/mL), suggesting this compound is more potent against Gram-positive pathogens .

Structural Influence: Chlorine substituents in this compound likely enhance lipid membrane penetration compared to non-halogenated analogs like 4,5-dimethylresorcinol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.